2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole
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Overview
Description
2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole is a chemical compound with the molecular formula C10H10FNS2 and a molecular weight of 227.33 g/mol . This compound is characterized by the presence of a benzothiazole ring substituted with a fluoroethyl group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Benzothiazole, 2-[(2-fluoroethyl)thio]-5-methyl-, is a derivative of benzothiazole, a privileged scaffold in the field of synthetic and medicinal chemistry . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . .
Mode of Action
It is known that changes in the functional group at the 2nd position of benzothiazole can induce significant changes in the biological activity of compounds .
Biochemical Pathways
Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have been found to have enormous biological applications , suggesting that this compound may also interact with various biochemical pathways.
Result of Action
It is known that benzothiazole derivatives possess a wide range of pharmacological properties , suggesting that this compound may also have various effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Benzothiazole, 2-[(2-fluoroethyl)thio]-5-methyl- plays a pivotal role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, contributing to its diverse biological activities
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole typically involves the reaction of 2-mercapto-5-methylbenzothiazole with 2-fluoroethyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the fluoroethyl group.
Substitution: The fluoroethyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like thiols, amines, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the fluoroethyl group.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Lacks the fluoroethyl group, resulting in different chemical properties.
2-(Ethylthio)-5-methyl-1,3-benzothiazole: Similar structure but without the fluorine atom, leading to different reactivity and biological activity.
2-(Methylthio)-5-methyl-1,3-benzothiazole: Another similar compound with a methylthio group instead of a fluoroethyl group.
Uniqueness
2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Biological Activity
The compound 2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole belongs to the benzothiazole class, which has garnered significant attention due to its diverse biological activities. This article aims to explore the biological activity of this specific compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of a suitable benzothiazole derivative with a fluorinated thiol or sulfide. The process generally employs methods such as nucleophilic substitution or coupling reactions, which can yield various derivatives with distinct biological profiles.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines. In vitro assays demonstrated that related benzothiazoles exhibit significant cytotoxicity against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell migration, as evidenced by assays such as MTT and scratch wound healing assays .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A431 | TBD | Apoptosis induction |
Similar Benzothiazole Derivative | A549 | 1.2 | Cell cycle arrest |
Antimicrobial Activity
Benzothiazoles are also recognized for their antimicrobial properties. Compounds in this class have been evaluated for their efficacy against various bacterial and fungal strains. For example, research indicates that benzothiazoles can inhibit the growth of Gram-positive and Gram-negative bacteria. The specific inhibition rates depend on the structural modifications present in the compound .
Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Bacterial | TBD |
Escherichia coli | Bacterial | TBD |
Candida albicans | Fungal | TBD |
Anti-inflammatory Activity
Moreover, benzothiazole derivatives have been studied for their anti-inflammatory effects. In particular, compounds have been shown to reduce the expression of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This suggests a potential role in treating inflammatory diseases .
Case Studies
- Anticancer Efficacy : A study involving a series of benzothiazole derivatives demonstrated that modifications at the 5-position significantly enhanced anticancer activity against A431 and A549 cells. The lead compound exhibited an IC50 value lower than 10 µM, indicating potent activity.
- Antimicrobial Screening : Another investigation assessed various substituted benzothiazoles against clinical isolates of bacteria and fungi. Compounds with electron-withdrawing groups showed improved antimicrobial activity compared to those with electron-donating groups.
Research Findings
Recent findings emphasize that structural modifications in benzothiazoles can lead to enhanced biological activity:
- Fluorination : The introduction of fluorine atoms has been associated with increased lipophilicity and improved cell membrane permeability.
- Substituent Effects : Various substituents at different positions on the benzothiazole ring can modulate biological activity significantly.
Properties
IUPAC Name |
2-(2-fluoroethylsulfanyl)-5-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNS2/c1-7-2-3-9-8(6-7)12-10(14-9)13-5-4-11/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGBBVAZBPFKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)SCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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